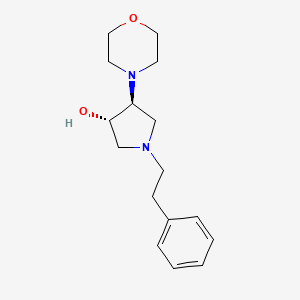![molecular formula C22H27FN2OS B6052621 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6052621.png)
7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane, also known as FST-100, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are implicated in various diseases, including cancer. 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane has also been found to bind to the dopamine transporter, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane has been shown to have various biochemical and physiological effects, including anti-cancer activity, neuroprotection, and anti-inflammatory effects. It has also been found to modulate the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane is its high purity and yield, which makes it suitable for various research applications. Additionally, its potential applications in cancer therapy and neurodegenerative disease treatment make it a promising candidate for further study. However, one limitation of 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane, including further studies on its mechanism of action and its potential applications in cancer therapy and neurodegenerative disease treatment. Additionally, research on the synthesis of 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane and its derivatives may lead to the development of more effective and cost-efficient compounds. Finally, studies on the pharmacokinetics and pharmacodynamics of 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane may provide valuable information for its clinical development.
Conclusion:
In conclusion, 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high purity and yield, potential applications in cancer therapy and neurodegenerative disease treatment, and various biochemical and physiological effects make it a promising candidate for further study. Future research on 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane may lead to the development of more effective and cost-efficient compounds, as well as provide valuable information for its clinical development.
Synthesemethoden
The synthesis of 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane involves a multistep process that includes the reaction of 4-fluorobenzylamine with 3-(3-thienyl)propanoic acid to form the intermediate compound, which is then reacted with N-tert-butyloxycarbonyl-1,2-diaminocyclohexane to produce the final product. The synthesis of 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane has been optimized to produce high yields and purity, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit significant activity against various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, 7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane has been found to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2OS/c23-20-5-2-18(3-6-20)14-24-11-1-9-22(16-24)10-12-25(17-22)21(26)7-4-19-8-13-27-15-19/h2-3,5-6,8,13,15H,1,4,7,9-12,14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYCFAYLBHPWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CCC3=CSC=C3)CN(C1)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-dibenzo[b,d]furan-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6052541.png)
![6-[1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6052549.png)
![1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxamide](/img/structure/B6052555.png)
![7-(2-cyclohexylethyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6052562.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6052565.png)
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6052577.png)
![N-(4-methylphenyl)-2-[2-({[5-(3-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6052586.png)

![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6052603.png)
![7-[(4R)-4-hydroxy-L-prolyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052606.png)
![2-{4-(2-ethylbutyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6052610.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6052611.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6052632.png)
![2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6052633.png)